molecular formula C16H16N2O3S B13356849 2-(Benzylamino)-2-oxoethyl 2-(methylthio)nicotinate

2-(Benzylamino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13356849
M. Wt: 316.4 g/mol
InChI Key: HRPILURSCZDQJW-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylamino group, an oxoethyl group, and a methylthio-substituted nicotinate moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the benzylamino group through the reaction of benzylamine with an appropriate precursor. This intermediate is then reacted with a nicotinic acid derivative to introduce the nicotinate moiety.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. This allows for the efficient synthesis of large quantities of the compound while maintaining stringent quality control standards. The use of advanced techniques such as microwave-assisted synthesis and green chemistry principles further enhances the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-2-oxoethyl 2-(methylthio)nicotinate undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield sulfoxides and sulfones, while reduction reactions produce alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups .

Scientific Research Applications

2-(Benzylamino)-2-oxoethyl 2-(methylthio)nicotinate has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Benzylamino)-2-oxoethyl 2-(methylthio)nicotinate include:

  • 2-Benzylaminoethanol
  • Benzyl nicotinate
  • Methyl nicotinate
  • 2-Aminothiazole derivatives

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

[2-(benzylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C16H16N2O3S/c1-22-15-13(8-5-9-17-15)16(20)21-11-14(19)18-10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

HRPILURSCZDQJW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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